Wild-Type ALK Cellular Potency: Ceritinib vs. Crizotinib, Alectinib, Brigatinib, and Lorlatinib
Ceritinib demonstrates intermediate potency against wild-type EML4-ALK in Ba/F3 cellular proliferation assays. Ceritinib exhibits an IC₅₀ of 3.9 nM, which is substantially more potent than crizotinib (IC₅₀ 50 nM) but less potent than lorlatinib (IC₅₀ 0.8 nM) [1]. In a separate comparative study, ceritinib showed a wild-type IC₅₀ of 37 nM, compared to crizotinib 90 nM, brigatinib 30 nM, alectinib 19 nM, and lorlatinib 1.8 nM [2]. This intermediate potency profile positions ceritinib as a more effective ALK inhibitor than first-generation crizotinib, while offering a distinct potency window relative to other second-generation agents alectinib and brigatinib.
| Evidence Dimension | Cellular proliferation IC₅₀ against wild-type EML4-ALK |
|---|---|
| Target Compound Data | IC₅₀ = 3.9 nM [1]; IC₅₀ = 37 nM [2] |
| Comparator Or Baseline | Crizotinib: IC₅₀ = 50 nM [1], 90 nM [2]; Alectinib: IC₅₀ = 7.4 nM [1], 19 nM [2]; Brigatinib: IC₅₀ = 12 nM [1], 30 nM [2]; Lorlatinib: IC₅₀ = 0.8 nM [1], 1.8 nM [2] |
| Quantified Difference | Ceritinib is 12.8-fold more potent than crizotinib (3.9 nM vs. 50 nM) [1]; Ceritinib is 2.4-fold less potent than alectinib (37 nM vs. 19 nM) [2] |
| Conditions | Ba/F3 cells expressing EML4-ALK variant 1; cell proliferation assay |
Why This Matters
Understanding relative wild-type potency is essential for selecting the appropriate ALK inhibitor for baseline sensitivity studies and for interpreting cross-resistance patterns in ALK-driven models.
- [1] Cui JJ, et al. TPX-0131: A next generation macrocyclic ALK inhibitor that overcomes ALK resistant mutations refractory to current approved ALK inhibitors. Cancer Res. 2020;80(16_Supplement):5226. Table 2. View Source
- [2] Nature Scientific Reports. Table 2: Activity of ALK inhibitors (IC50, nM) on EML4::ALK-transfected Ba/F3 cells, wild-type (WT) or mutant. Sci Rep. 2024. View Source
